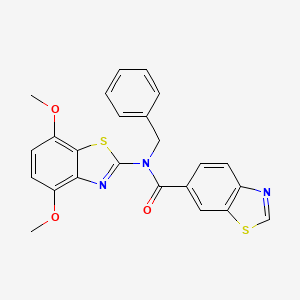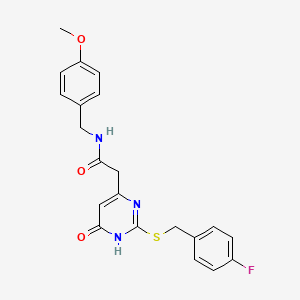![molecular formula C10H13NO2S B2796698 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 162107-06-4](/img/structure/B2796698.png)
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a complex organic compound characterized by the presence of both a sulfanyl group attached to a phenyl ring and an N,N-dimethylformamide moiety. These diverse functional groups confer unique chemical properties, making this compound of significant interest in both synthetic and applied chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves a multi-step process. One common method includes the reaction of 3-(hydroxymethyl)thiophenol with N,N-dimethylformamide. The reaction may require the presence of an activating agent such as a coupling reagent to facilitate the formation of the sulfanyl linkage under controlled temperature and pH conditions. Industrial Production Methods: Industrial synthesis may utilize large-scale batch reactors where the reagents are carefully measured and introduced under precise environmental controls to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents may include hydrogen peroxide or molecular oxygen under the presence of a catalyst. Reduction reactions might employ agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions. Major Products: Oxidation often yields sulfoxides or sulfones, while reduction can yield simpler thiol derivatives. Substitution reactions primarily yield functionalized phenyl derivatives.
Applications De Recherche Scientifique
This compound finds applications across numerous scientific disciplines:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules through sequential reactions.
Biology: It may serve as an intermediate in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Researchers explore its potential as a precursor to pharmacologically active compounds, possibly offering therapeutic benefits.
Industry: Its application in materials science may involve the development of new polymers or chemical sensors.
Mécanisme D'action
The mechanism of action of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide often involves its reactivity with specific molecular targets. The sulfanyl and hydroxymethyl groups participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling mechanisms. These interactions can lead to modifications in molecular pathways, providing insights into both its biological effects and practical applications.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as N,N-dimethylformamide derivatives with other substituted phenyl groups, 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide stands out due to its unique combination of functional groups. List of Similar Compounds:
1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
1-{[3-(methylthio)phenyl]sulfanyl}-N,N-dimethylformamide
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-diethylformamide
This distinct structure not only impacts its reactivity but also expands its range of applications, making it a compound of notable interest in various research and industrial fields.
Propriétés
IUPAC Name |
S-[3-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSOYLDJCWKYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)






![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
